molecular formula C7H4N2O3S B8486318 7-Nitro-1,2-benzisothiazol-3-one

7-Nitro-1,2-benzisothiazol-3-one

Cat. No. B8486318
M. Wt: 196.19 g/mol
InChI Key: LHYONJUQUSYTNE-UHFFFAOYSA-N
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Patent
US08664404B2

Procedure details

A 1 L four-neck flask equipped with a stirrer, a thermometer and a condenser tube was charged with 98.1 g (0.5 mol) of 7-nitro-1,2-benzisothiazol-3-one, 146.2 g (2 mol) of N,N-dimethylformamide and 500.0 g of chlorobenzene. While stirring, 119.0 g (1.0 mol) of thionyl chloride was added dropwise thereto at 80° to 90° C. over 1 hour, and the mixture was reacted at the same temperature for 3 hours. After terminating the reaction, the liquid reaction mixture was concentrated, and a crude product obtained was recrystallized from toluene to give 91.2 g (0.43 mol) of 3-chloro-7-nitro-1,2-benzisothiazole. The yield based on 7-nitro-1,2-benzisothiazol-3-one was 85%.
Quantity
98.1 g
Type
reactant
Reaction Step One
Quantity
146.2 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One
Quantity
119 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:12]2[S:11][NH:10][C:9](=O)[C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-:3])=[O:2].CN(C)C=O.S(Cl)([Cl:21])=O>ClC1C=CC=CC=1>[Cl:21][C:9]1[C:8]2[CH:7]=[CH:6][CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[C:12]=2[S:11][N:10]=1

Inputs

Step One
Name
Quantity
98.1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2C(NSC21)=O
Name
Quantity
146.2 g
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
500 g
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
119 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
While stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 L four-neck flask equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
the mixture was reacted at the same temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After terminating
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
the liquid reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
a crude product obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from toluene

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NSC2=C1C=CC=C2[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.43 mol
AMOUNT: MASS 91.2 g
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.